molecular formula C14H18N2O2 B6630461 3-[1-[(3-Hydroxyoxolan-3-yl)methylamino]ethyl]benzonitrile

3-[1-[(3-Hydroxyoxolan-3-yl)methylamino]ethyl]benzonitrile

Katalognummer B6630461
Molekulargewicht: 246.30 g/mol
InChI-Schlüssel: KXDRKLKTWZVCKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[1-[(3-Hydroxyoxolan-3-yl)methylamino]ethyl]benzonitrile, also known as HEAT, is an organic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of benzamides, which are known to have various biological activities. HEAT has been studied extensively for its effects on the central nervous system, particularly in relation to its ability to modulate dopamine signaling pathways.

Wirkmechanismus

3-[1-[(3-Hydroxyoxolan-3-yl)methylamino]ethyl]benzonitrile exerts its effects by modulating dopamine signaling pathways in the brain. It acts as a partial agonist at dopamine D2 receptors, which results in increased dopamine release and improved dopamine signaling. 3-[1-[(3-Hydroxyoxolan-3-yl)methylamino]ethyl]benzonitrile also has an affinity for dopamine transporter (DAT), which regulates the reuptake of dopamine into presynaptic neurons. By binding to DAT, 3-[1-[(3-Hydroxyoxolan-3-yl)methylamino]ethyl]benzonitrile inhibits dopamine reuptake, leading to increased dopamine levels in the synaptic cleft.
Biochemical and Physiological Effects:
3-[1-[(3-Hydroxyoxolan-3-yl)methylamino]ethyl]benzonitrile has been shown to have various biochemical and physiological effects in animal models. It increases dopamine release and improves motor function in Parkinson's disease models. In schizophrenia models, 3-[1-[(3-Hydroxyoxolan-3-yl)methylamino]ethyl]benzonitrile has been found to improve cognitive function and reduce the negative symptoms of the disease. In drug addiction models, 3-[1-[(3-Hydroxyoxolan-3-yl)methylamino]ethyl]benzonitrile has been shown to reduce drug-seeking behavior and withdrawal symptoms.

Vorteile Und Einschränkungen Für Laborexperimente

3-[1-[(3-Hydroxyoxolan-3-yl)methylamino]ethyl]benzonitrile has several advantages for lab experiments, including its high purity and yield, as well as its well-defined mechanism of action. However, there are also some limitations to its use in lab experiments. 3-[1-[(3-Hydroxyoxolan-3-yl)methylamino]ethyl]benzonitrile is a relatively new compound, and its long-term effects on the brain and body are not yet fully understood. Additionally, its effects on different dopamine receptor subtypes and other neurotransmitter systems are still being investigated.

Zukünftige Richtungen

There are several future directions for research on 3-[1-[(3-Hydroxyoxolan-3-yl)methylamino]ethyl]benzonitrile. One area of interest is the development of more selective compounds that target specific dopamine receptor subtypes. Another area of interest is the investigation of 3-[1-[(3-Hydroxyoxolan-3-yl)methylamino]ethyl]benzonitrile's effects on other neurotransmitter systems, such as serotonin and glutamate. Additionally, the long-term effects of 3-[1-[(3-Hydroxyoxolan-3-yl)methylamino]ethyl]benzonitrile on the brain and body need to be further investigated to assess its potential as a therapeutic agent. Overall, 3-[1-[(3-Hydroxyoxolan-3-yl)methylamino]ethyl]benzonitrile shows promise as a potential therapeutic agent for various neurological disorders, and further research is needed to fully understand its potential.

Synthesemethoden

The synthesis method of 3-[1-[(3-Hydroxyoxolan-3-yl)methylamino]ethyl]benzonitrile involves the reaction of 3-hydroxyoxolane-3-methanol with 2-(bromomethyl)benzonitrile in the presence of a base, such as potassium carbonate. The resulting product is then treated with ethylenediamine, which leads to the formation of 3-[1-[(3-Hydroxyoxolan-3-yl)methylamino]ethyl]benzonitrile. This method has been reported to yield 3-[1-[(3-Hydroxyoxolan-3-yl)methylamino]ethyl]benzonitrile in high purity and yield, making it suitable for large-scale production.

Wissenschaftliche Forschungsanwendungen

3-[1-[(3-Hydroxyoxolan-3-yl)methylamino]ethyl]benzonitrile has been studied extensively for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction. In Parkinson's disease, 3-[1-[(3-Hydroxyoxolan-3-yl)methylamino]ethyl]benzonitrile has been shown to increase dopamine release and improve motor function in animal models. In schizophrenia, 3-[1-[(3-Hydroxyoxolan-3-yl)methylamino]ethyl]benzonitrile has been found to modulate dopamine signaling pathways and improve cognitive function. In drug addiction, 3-[1-[(3-Hydroxyoxolan-3-yl)methylamino]ethyl]benzonitrile has been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models.

Eigenschaften

IUPAC Name

3-[1-[(3-hydroxyoxolan-3-yl)methylamino]ethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-11(13-4-2-3-12(7-13)8-15)16-9-14(17)5-6-18-10-14/h2-4,7,11,16-17H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDRKLKTWZVCKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)C#N)NCC2(CCOC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.